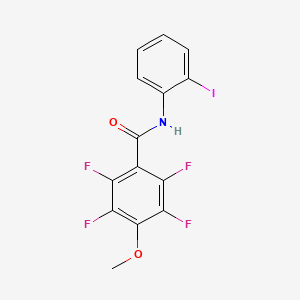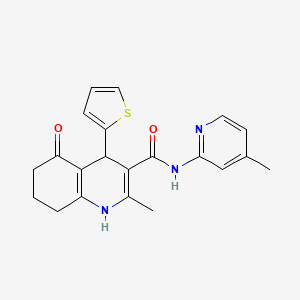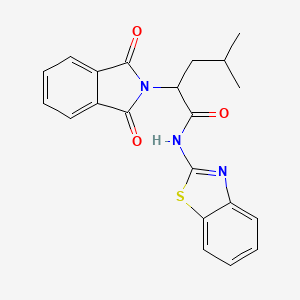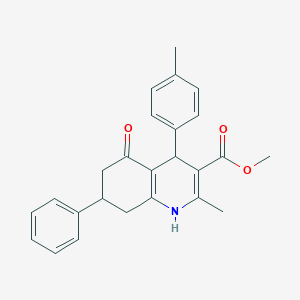![molecular formula C15H21N5O B4974152 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B4974152.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide, also known as DMP 777, is a chemical compound that has been widely studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death) in these cells. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 in lab experiments is its potent anti-inflammatory and anti-tumor effects. It has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 in lab experiments is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in different disease models.
Direcciones Futuras
There are several future directions for further research on N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777. One area of interest is the development of more potent and selective inhibitors of COX-2 and PDE-4, which may have greater therapeutic potential than N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777. Another area of interest is the investigation of the neuroprotective effects of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 in different animal models of neurological disorders. Finally, further studies are needed to elucidate the exact mechanism of action of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777, which may lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 involves a multi-step process that begins with the reaction of 2-bromo-3-pyridinecarboxaldehyde with dimethylamine to form the intermediate 2-(dimethylamino)-3-pyridinylmethanol. This intermediate is then reacted with 1-isopropyl-1H-pyrazole-4-carboxylic acid to form the final product, N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777.
Aplicaciones Científicas De Investigación
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide 777 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-11(2)20-10-13(9-18-20)15(21)17-8-12-6-5-7-16-14(12)19(3)4/h5-7,9-11H,8H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFYYJMYJMFPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)NCC2=C(N=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B4974073.png)


![6-(5-bromo-2-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4974093.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4974101.png)
![ethyl 5-[2-hydroxy-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4974106.png)
![2-{5-[2-(2-fluorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B4974116.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4974121.png)




![N-ethyl-6-(4-ethylphenyl)-N-(2-hydroxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4974173.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4974181.png)